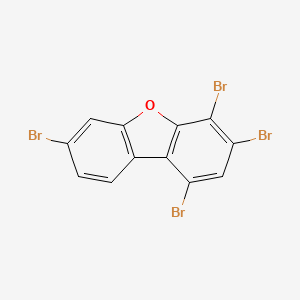

1,3,4,7-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-73-0 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,3,4,7-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-2-6-9(3-5)17-12-10(6)7(14)4-8(15)11(12)16/h1-4H |

InChI Key |

RUJBDWIMDZVZJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C2C(=CC(=C3Br)Br)Br |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of 1,3,4,7 Tetrabromo Dibenzofuran

Laboratory-Scale Synthesis Methodologies

While specific laboratory-scale syntheses for 1,3,4,7-Tetrabromo-dibenzofuran are not extensively detailed in publicly available literature, its synthesis can be inferred from general methodologies for creating the dibenzofuran (B1670420) core and subsequent bromination strategies.

Precursor Compounds and Reaction Conditions

The synthesis of the dibenzofuran core typically involves the formation of a diaryl ether followed by a ring-closure reaction. For a tetrabrominated derivative, suitable precursor compounds would likely be appropriately substituted brominated phenols and brominated benzenes. For instance, the reaction of a bromophenol with a brominated benzene (B151609) derivative under conditions that favor the formation of a diaryl ether linkage would be a logical starting point.

Subsequent cyclization to form the dibenzofuran ring can be achieved under various conditions, often requiring a catalyst and elevated temperatures. The precise nature of the precursors would be critical in directing the final bromination pattern.

Catalytic Approaches for Dibenzofuran Core Formation

The formation of the dibenzofuran core from diaryl ether precursors is often facilitated by transition metal catalysts. Palladium and copper-based catalysts are commonly employed for such intramolecular cyclizations.

Palladium-catalyzed reactions have been shown to be effective in the synthesis of dibenzofurans from precursors like o-iododiaryl ethers. These reactions often proceed under relatively mild conditions and can tolerate a range of functional groups. For the synthesis of a brominated dibenzofuran, a brominated o-iodo-diaryl ether could serve as a suitable precursor.

Copper-catalyzed reactions , such as the Ullmann condensation, can also be used to form the dibenzofuran structure. These reactions typically involve the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at high temperatures.

The choice of catalyst and reaction conditions can influence the yield and purity of the resulting dibenzofuran. For a highly substituted compound like this compound, optimization of these parameters would be essential to achieve the desired product.

| Catalytic Approach | Typical Precursors | Key Features |

| Palladium-Catalyzed Cyclization | o-Iododiaryl ethers | Milder reaction conditions, good functional group tolerance. |

| Copper-Catalyzed Cyclization (Ullmann) | Phenols and aryl halides | High temperatures often required. |

Bromination Strategies for Specific Isomeric Purity

Achieving the specific 1,3,4,7-tetrabromo substitution pattern on the dibenzofuran core requires a regioselective bromination strategy. Direct bromination of the parent dibenzofuran molecule typically leads to a mixture of isomers, and isolating the desired product can be challenging.

Therefore, a more controlled approach would involve the use of starting materials that already possess the desired bromine substitution pattern. By carefully selecting the brominated phenols and benzenes as precursors, the final isomeric purity of the tetrabromodibenzofuran can be more effectively controlled. The electronic and steric properties of the substituents on the precursor molecules will direct the regioselectivity of the cyclization reaction, ultimately determining the positions of the bromine atoms on the dibenzofuran skeleton.

Formation Mechanisms in Thermal and Industrial Processes

This compound, along with other PBDD/Fs, is not intentionally produced but is formed as an unintentional byproduct in various high-temperature industrial processes.

Unintentional Byproduct Formation from Combustion and Waste Incineration

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are known to form during the combustion of organic materials in the presence of bromine. organic-chemistry.org Municipal and industrial waste incinerators are significant sources of these compounds. The formation of PBDD/Fs in these systems can occur through two primary pathways:

Precursor formation: This pathway involves the transformation of brominated organic compounds, which act as precursors, into PBDD/Fs.

De novo synthesis: This process involves the formation of PBDD/Fs from elemental carbon and a bromine source on the surface of fly ash particles in the post-combustion zone of incinerators.

The temperature range for the formation of these compounds is typically between 200°C and 650°C. The presence of metal catalysts, particularly copper, can significantly promote the formation of PBDD/Fs.

| Formation Pathway | Description | Temperature Range | Catalysts |

| Precursor Formation | Transformation of brominated organic precursors. | 200°C - 650°C | Copper and other metals. |

| De novo Synthesis | Formation from elemental carbon and bromine on fly ash. | 200°C - 400°C | Copper and other metals. |

Role of Brominated Flame Retardants (BFRs) and E-Waste in Formation Pathways

Brominated flame retardants (BFRs) are a major class of chemicals added to a wide variety of consumer products, including electronics, furniture, and textiles, to reduce their flammability. organic-chemistry.org Many of these BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), have chemical structures that can serve as direct precursors for the formation of PBDD/Fs upon thermal stress.

Electronic waste (e-waste) is a significant and growing waste stream that contains high concentrations of BFRs. The improper disposal of e-waste, particularly through open burning or rudimentary recycling processes common in some parts of the world, is a major source of PBDD/F emissions to the environment. During the heating of e-waste, the BFRs present in the plastic casings and circuit boards can be converted into PBDD/Fs.

Studies have shown a strong correlation between the levels of BFRs in e-waste and the amount of PBDD/Fs formed during thermal treatment. The presence of metals in e-waste, such as copper from wiring and circuit boards, can further catalyze the formation of these toxic byproducts.

Influence of Catalytic Metals and Environmental Conditions on Formation

The formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including congeners like this compound, is significantly influenced by the presence of catalytic metals and prevailing environmental conditions. nih.gov These substances are often unintentionally produced during high-temperature industrial processes, such as waste incineration and secondary copper smelting. acs.orgejnet.org

Certain metals are known to act as catalysts, providing a surface upon which these compounds can more readily form. ejnet.org Research into the formation of the chlorinated analogues (PCDD/Fs) has shown that metal compounds, particularly chlorides and oxides of copper (Cu) and iron (Fe), play a crucial role. aaqr.org Copper chloride (CuCl2) has been identified as a potent promoter in the generation of these compounds. aaqr.org Studies investigating the co-combustion of sewage sludge and coal demonstrated that the addition of CuCl2 increased PCDD/F content by a factor of 292. aaqr.org Iron chloride (FeCl3) and zinc chloride (ZnCl2) also showed significant, though lesser, promotional effects. aaqr.org The corresponding metal oxides (CuO, Fe2O3, ZnO) also catalyze formation, but their effect is substantially lower than that of their chloride counterparts. aaqr.orgacs.org The catalytic effect of copper in PBDD/F formation from bromophenols is particularly high, often proceeding through an Ullmann-type reaction mechanism. acs.orgnih.gov

The catalytic activity of these metals is greatest at temperatures around 400°C, which supports the theory of de novo synthesis on fly ash particles downstream of the primary combustion zone. ejnet.org

Table 1: Influence of Catalytic Metal Compounds on Dioxin and Furan (B31954) Formation

| Catalyst | Promotion Effect on Mass Content (Relative to control) |

|---|---|

| CuCl2 | ~292x |

| FeCl3 | ~132x |

| ZnCl2 | ~105x |

| CuO | >1x |

| Fe2O3 | >1x |

| ZnO | >1x |

Data derived from studies on Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) formation during co-combustion experiments. aaqr.org

Environmental conditions, primarily temperature, are a critical factor in the formation and destruction of PBDD/Fs. aaqr.org The primary formation window for these compounds through heterogeneous reactions is in the low-temperature range of 200–400°C. aaqr.org However, studies on the pyrolysis of printed circuit boards have shown that increasing the temperature from 850°C to 1200°C can decrease the total PBDD/F content by approximately 50%. nih.gov The presence of oxygen is another key factor, as it can facilitate the conversion of inorganic bromine into organic forms and promote the bromination of carbon structures. aaqr.org Additionally, the presence of precursor compounds, such as bromophenols, is essential for the synthesis pathways that lead to PBDD/Fs. nih.gov

Novel Synthetic Approaches and Functionalization of Dibenzofuran Derivatives

The development of new synthetic methods to construct the dibenzofuran core is an active area of chemical research, driven by the presence of this motif in various biologically active molecules and materials. ekb.egrsc.org Modern approaches often rely on transition metal-catalyzed reactions to efficiently form the key carbon-oxygen (C-O) and carbon-carbon (C-C) bonds of the heterocyclic system. nih.govresearchgate.net

Palladium (Pd) catalysis is a prominent strategy. One-pot procedures involving Pd-catalyzed cross-coupling and aromatization have been developed for the rapid construction of the dibenzofuran skeleton. ekb.egbiointerfaceresearch.com A notable approach involves the intramolecular C–H activation and C–O cyclization of ortho-arylated phenols. acs.org For instance, Pd(II)-catalyzed C(sp²)–H activation and C–O cyclization have been successfully used to synthesize novel dibenzofuran α-amino acids. acs.org Another palladium-catalyzed method involves the intramolecular coupling of alkyl phenyl ethers to furnish dihydrobenzofuran derivatives, which can be precursors to the fully aromatic dibenzofuran system. nih.gov

Copper (Cu)-catalyzed reactions also provide efficient routes. The Ullmann coupling reaction, a classic method for forming C-O bonds, has been adapted for modern syntheses. ekb.egbiointerfaceresearch.com An efficient protocol for synthesizing a variety of dibenzofuran derivatives involves the Cu-catalyzed cyclization of diaryliodonium salts in water. ekb.eg This oxygen-iodine exchange approach allows for the formation of various derivatives in good to excellent yields. ekb.eg

Recent research has also explored catalyst-free methods and the use of other metals. Methodologies avoiding external oxidants and transition-metal catalysts have been developed, alongside protocols using rhodium (Rh) for the synthesis of complex dihydrobenzofuran derivatives through reactions of diazo-containing phenolic compounds. nih.govresearchgate.net Functionalization of the pre-formed dibenzofuran nucleus is typically achieved through electrophilic reactions like halogenation and Friedel-Crafts reactions. ekb.eg

Table 2: Overview of Selected Novel Synthetic Strategies for Dibenzofuran Scaffolds

| Method | Catalyst / Reagents | Key Transformation | Reference |

|---|---|---|---|

| C–H Activation / C–O Cyclization | Pd(II) | ortho-arylation of a phenol followed by intramolecular cyclization | acs.org |

| Cross-Coupling / Aromatization | Palladium (Pd) and Copper (Cu) | One-pot cross-coupling and Ullmann coupling | ekb.egbiointerfaceresearch.com |

| Cyclization of Diaryliodonium Salts | Copper (Cu) | Oxygen-iodine exchange to form the furan ring | ekb.eg |

| Asymmetric C–H Functionalization | Rhodium (Rh) | Coupling of phenoxyacetamides with diazooxindoles | nih.gov |

Environmental Occurrence, Distribution, and Transport of 1,3,4,7 Tetrabromo Dibenzofuran

Global and Regional Environmental Presence

The environmental distribution of PBDFs is widespread, with detections in air, water, sediment, and soil across the globe. These compounds are lipophilic (fat-soluble) and resistant to degradation, which allows them to bioaccumulate in organisms and biomagnify through food chains.

Atmospheric Distribution and Deposition

Aquatic System Presence: Water, Sediment, and Suspended Particulates

Due to their low water solubility and tendency to adsorb to organic matter, PBDFs are typically found in low concentrations in water but can accumulate to significant levels in sediments and suspended particulates. Sediments act as a long-term sink for these contaminants in aquatic environments. Runoff from contaminated soils and atmospheric deposition are major pathways for their entry into aquatic systems. Studies have detected various PBDF congeners in seafood, indicating their presence and bioaccumulation in marine and freshwater food webs. The presence of TeBDFs has been confirmed in various aquatic organisms, but congener-specific analysis for 1,3,4,7-Tetrabromo-dibenzofuran is generally not reported.

Terrestrial System Occurrence: Soil, Sludge, and Fire Residues

In terrestrial environments, this compound and other PBDFs are found in soil, sewage sludge, and residues from fires involving brominated materials. Contamination of soil can occur through atmospheric deposition, the application of contaminated sewage sludge as fertilizer, and improper disposal of industrial or consumer waste. Fire residues, particularly from accidental fires involving electronics or buildings containing brominated flame retardants, are a significant source of localized and intense PBDF contamination. While studies have characterized the presence of PBDFs in these matrices, specific concentration data for the 1,3,4,7- isomer remain limited.

Sources and Emission Pathways

Industrial Production and Usage Context

This compound is not intentionally synthesized for commercial use. Like other polychlorinated and polybrominated dibenzofurans, it is an unintentional byproduct generated in chemical manufacturing processes and during high-temperature events. Its presence is linked to the production and use of certain brominated organic chemicals, particularly brominated flame retardants (BFRs). Small quantities may be synthesized for laboratory research and as analytical standards to enable their detection in environmental samples.

Unintentional Releases from Thermal and Pyrolytic Processes

The primary pathway for the formation and release of this compound into the environment is through thermal and pyrolytic processes involving bromine-containing materials. Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere.

Key sources include:

Incineration of Waste: The combustion of municipal, hazardous, and electronic waste containing BFRs is a major source of PBDF emissions.

Thermal Degradation of BFRs: Many consumer and industrial products, such as electronics, textiles, and plastics, contain BFRs to reduce flammability. The most widely used BFR, Tetrabromobisphenol A (TBBPA), is a known precursor to PBDFs. During the heating, molding, or burning of plastics containing TBBPA, a series of chemical reactions can lead to the formation of various PBDF congeners. Decomposition of TBBPA can begin at temperatures above 200°C.

Metallurgical Processes: Secondary metal smelting and recycling of metal cables insulated with plastics containing BFRs can generate and release PBDFs.

Accidental Fires: Fires in buildings, vehicles, and landfills that contain products treated with BFRs can result in the formation and uncontrolled release of PBDFs.

The specific isomers of PBDFs formed during these processes depend on factors such as the precursor compounds, temperature, and the presence of other chemicals.

Interactive Data Tables

Table 1: Environmental Distribution of Polybrominated Dibenzofurans (PBDFs) This table summarizes the environmental compartments where PBDFs, the chemical class to which this compound belongs, are typically found. Specific data for the 1,3,4,7- congener is limited.

| Environmental System | Media | Key Findings | Citations |

|---|---|---|---|

| Atmospheric | Air (Gas & Particles) | Subject to long-range transport; deposited via wet/dry deposition. | |

| Aquatic | Water | Found in low concentrations due to low solubility. | |

| Sediment & Particulates | Act as a major sink, leading to accumulation. | ||

| Biota (e.g., Seafood) | Bioaccumulates in aquatic organisms. | ||

| Terrestrial | Soil & Sludge | Contamination from deposition and sludge application. |

Table 2: Major Unintentional Sources of Polybrominated Dibenzofurans (PBDFs) This table outlines the primary thermal and industrial processes that lead to the unintentional formation of PBDFs, including this compound.

| Source Category | Specific Process | Precursor Materials | Citations |

|---|---|---|---|

| Waste Treatment | Incineration | Municipal, hazardous, and electronic waste. | |

| Thermal Degradation | Pyrolysis, Combustion | Plastics, textiles, and resins containing Brominated Flame Retardants (e.g., TBBPA). | |

| Industrial Processes | Secondary Metal Smelting | Scrap metal, particularly from electronics. |

| Accidental Events | Building & Vehicle Fires | Furnishings, electronics, and construction materials with BFRs. | |

Environmental Transport and Compartmental Partitioning

The movement and distribution of this compound in the environment are governed by its physicochemical properties and interactions with different environmental compartments. itrcweb.org

Air-Water and Air-Soil Exchange Dynamics

The exchange of semi-volatile organic compounds like PBDFs between the atmosphere and surface water or soil is a critical transport process. Passive air samplers, such as those using polyurethane foam (PUF) or low-density polyethylene, are employed to determine the atmospheric concentrations and air-water exchange of these pollutants. acs.orgresearchgate.net The direction and magnitude of this exchange are influenced by factors like temperature, wind speed, and the chemical's Henry's Law constant. For related compounds like polybrominated diphenyl ethers (PBDEs), atmospheric and dissolved concentrations have been found to be highest near urban and populated areas. acs.org For some PAHs, net air-to-water deposition is observed near populated regions, while they are near equilibrium offshore. acs.org

Sediment-Water Partitioning and Sorption Processes

Due to their low water solubility and lipophilic nature, PBDFs have a strong tendency to adsorb to organic matter in soil and sediment. cdc.gov This partitioning behavior is crucial in determining their fate and bioavailability in aquatic systems. The distribution of chemicals between sediment and water is described by the partition coefficient (Kd). nih.gov For many organic pollutants, the organic carbon-normalized partition coefficient (Koc) shows a positive correlation with their molecular weight, indicating that larger molecules tend to partition more strongly to sediments. nih.gov High concentrations of related compounds, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), have been found in sediments in polluted areas, which can then act as a long-term source of these contaminants to the water column and aquatic organisms. nih.gov The interaction between sediment and water is a dynamic process, with the partition coefficient varying with factors like the concentration of suspended sediments. nih.gov

Bioaccumulation and Trophic Transfer in Ecological Food Webs

The persistence and lipophilicity of this compound and other PBDFs make them susceptible to accumulation in living organisms and magnification up the food chain.

Bioconcentration and Bioaccumulation in Aquatic Organisms

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water, primarily through respiratory surfaces. fao.orgsfu.ca Bioaccumulation is a broader term that includes uptake from all sources, including diet. fao.orgmdpi.com The bioconcentration factor (BCF) is a key parameter for assessing this potential. fao.orgagr.hr For a chemical to have a high bioconcentration potential, it typically has a high octanol-water partition coefficient (log Pow), generally greater than 3, and is stable in the environment. fao.org

Studies on related compounds like PCDD/Fs have shown that they can be taken up from sediment and water by benthic invertebrates and aquatic plants. nih.gov Fish tend to selectively accumulate certain isomers. nih.gov The accumulation of pollutants is often related to the lipid content of the organism, with higher lipid content leading to greater bioconcentration. agr.hr

The following table presents bioconcentration factors for some related compounds.

| Compound Group | Organism | Bioconcentration Factor (BCF) | Log BCF | Reference |

| 1,2,3,4,6,7,8-HeptaCDD | Fathead Minnow | - | 2.71 | epa.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Rainbow Trout | - | 3.15 | epa.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Goldfish | - | 4.28 | epa.gov |

| Polychlorinated Biphenyls (PCBs) | Aquatic Biota | - | 1.0 - 6.6 | uncst.go.ug |

Biomagnification Across Trophic Levels in Ecosystems

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. fao.org A biomagnification factor (BMF) greater than 1 indicates that the chemical is biomagnifying. mdpi.com

For persistent organic pollutants, dietary uptake is a significant route of exposure, especially for organisms at higher trophic levels. researchgate.netpsu.edu Studies on PCDD/Fs have shown that these compounds can be transferred through the food web, leading to very high concentrations in fish-eating birds and ducks. nih.gov However, the extent of biomagnification can be species-specific and depend on the food web structure. psu.eduscience.gov For instance, some studies have observed trophic dilution for certain brominated flame retardants in aquatic food webs, while others have shown biomagnification in terrestrial food webs. researchgate.net The ability of an organism to metabolize a compound can also significantly influence its biomagnification potential. sfu.ca

Environmental Transformation and Degradation of 1,3,4,7 Tetrabromo Dibenzofuran

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a key abiotic process that contributes to the transformation of PBDFs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

Direct photolysis occurs when a chemical directly absorbs light of a specific wavelength, leading to its degradation. The rate and efficiency of this process are highly dependent on the wavelength of the incident light and the absorption spectrum of the compound.

Polybrominated compounds, including PBDFs and their precursor PBDEs, are known to absorb ultraviolet (UV) radiation, particularly in the UV-B (280–315 nm) and UV-A (315–400 nm) ranges. nih.govresearchgate.net Studies on various PBDE congeners, which can form PBDFs upon photolysis, show that degradation efficiency varies with the irradiation wavelength. For many congeners, the optimal wavelength for photodegradation is around 285 nm. nih.govresearchgate.net The primary mechanism in the direct photolysis of brominated aromatic compounds is reductive debromination, where a carbon-bromine (C-Br) bond is broken, and the bromine atom is replaced by a hydrogen atom, leading to the formation of less-brominated dibenzofurans. polyu.edu.hk This process occurs in a stepwise manner, gradually reducing the number of bromine substituents on the dibenzofuran (B1670420) core. The number and position of bromine atoms influence the absorption characteristics and, consequently, the photolysis rate, with more highly brominated congeners generally absorbing light at longer wavelengths. researchgate.net

| PBDE Congener | Irradiation Wavelength (nm) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| Various | 255 | 240 | 36 - 80 | nih.gov |

| Various | 265 | 240 | 58 - 94 | nih.gov |

| Various | 285 | 240 | 67 - 86 | nih.gov |

This table presents data on the photodegradation of various PBDE congeners, which are precursors to PBDFs, under different UV wavelengths. The data illustrates the wavelength-dependent nature of photolysis.

Indirect photodegradation involves other substances present in the environment, known as photosensitizers, which absorb light and then transfer the energy to the target compound, initiating its degradation. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, acts as a primary photosensitizer. researchgate.net

When DOM absorbs sunlight, it can generate reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons. These highly reactive species can then attack the 1,3,4,7-Tetrabromo-dibenzofuran molecule, leading to its transformation. The reaction with hydroxyl radicals can result in the formation of hydroxylated PBDFs (OH-PBDFs). polyu.edu.hk The presence of these natural sensitizers can significantly enhance the degradation rate of halogenated aromatic compounds compared to direct photolysis in pure water. researchgate.net The specific pathway and products depend on the type of sensitizer (B1316253) and the composition of the environmental matrix.

Microbial and Biodegradation Processes

Microorganisms play a crucial role in the natural attenuation of persistent organic pollutants. The biodegradation of this compound is expected to proceed through pathways established for other halogenated dibenzofurans and related compounds, involving initial dehalogenation followed by cleavage of the aromatic ring structure.

The biodegradation of brominated compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different mechanisms dominating each environment.

Anaerobic Transformation: Under anaerobic conditions, the primary degradation pathway for highly halogenated aromatic compounds is reductive debromination. researchgate.netresearchgate.net In this process, anaerobic bacteria use the brominated compound as an electron acceptor, removing bromine atoms and replacing them with hydrogen. This process is generally slow but crucial, as it reduces the toxicity of the compound and transforms highly brominated congeners into less brominated forms that are more susceptible to further degradation. nih.govnih.gov For this compound, this would lead to the formation of tri-, di-, and mono-brominated dibenzofurans.

Aerobic Transformation: In aerobic environments, the initial step can also be debromination, but the main degradation mechanism is the oxidative cleavage of the aromatic rings. researchgate.netiwaponline.com Once some or all of the bromine atoms are removed, aerobic bacteria can attack the dibenzofuran structure itself. This process typically involves hydroxylation of the aromatic ring, followed by ring cleavage, which breaks down the molecule into smaller, less toxic compounds that can be used by the microorganisms for energy and growth. iwaponline.com

Several bacterial strains have been identified that are capable of degrading dibenzofuran and its halogenated derivatives. While specific strains degrading this compound have not been documented, research on related compounds provides insight into the likely microbial players.

The bacterium Sphingomonas wittichii RW1 is one of the most well-studied organisms capable of utilizing dibenzofuran and chlorinated dioxins/dibenzofurans as a sole source of carbon and energy. nih.govnih.gov Its metabolic pathway involves an initial attack by an angular dioxygenase, followed by meta-cleavage of the dihydroxylated ring and subsequent hydrolysis. nih.gov

Other genera known to be involved in the degradation of related pollutants like PBDEs include Dehalococcoides, which is known for its ability to carry out reductive dehalogenation under anaerobic conditions. berkeley.edunih.gov Aerobic degradation has been observed in strains of Pseudomonas, Rhodococcus, Bacillus, and Burkholderia. iwaponline.com It is hypothesized that a microbial consortium, rather than a single strain, is likely responsible for the complete degradation of complex brominated compounds like this compound in the environment, with anaerobic bacteria performing the initial debromination and aerobic bacteria breaking down the resulting dibenzofuran core.

| Microbial Genus/Species | Degradation Condition | Degraded Compound(s) | Key Metabolic Process | Reference |

|---|---|---|---|---|

| Sphingomonas wittichii RW1 | Aerobic | Dibenzofuran, Dioxins | Angular dioxygenation, Ring cleavage | nih.govnih.gov |

| Dehalococcoides spp. | Anaerobic | PBDEs | Reductive debromination | berkeley.edunih.gov |

| Pseudomonas spp. | Aerobic | PBDEs | Debromination, Ring cleavage | iwaponline.com |

| Rhodococcus spp. | Aerobic | PBDEs, Dibenzofuran | Ring cleavage | iwaponline.comnih.gov |

| Bacillus spp. | Aerobic | PBDEs | Debromination, Ring cleavage | iwaponline.com |

This table summarizes key microbial genera implicated in the degradation of dibenzofurans and related brominated compounds, highlighting their metabolic roles.

The biodegradation of dibenzofurans is an enzyme-mediated process. The initial and most critical steps are catalyzed by specific classes of enzymes.

For the degradation of the core dibenzofuran structure, dioxygenases are paramount. d-nb.info Specifically, angular dioxygenases attack the aromatic ring at the carbon atoms adjacent to the ether bridge (e.g., positions 4 and 4a). d-nb.info This destabilizes the planar structure and is a key step in detoxifying the molecule. This initial oxidation produces a dihydroxylated intermediate. Following this, an extradiol dioxygenase cleaves the dihydroxylated ring, opening up the structure. nih.gov Finally, a hydrolase acts on the ring cleavage product to yield simpler compounds, such as salicylate, which can then enter central metabolic pathways. nih.gov

Thermolytic Degradation and Stability

The thermal treatment of materials containing brominated flame retardants (BFRs) is a significant pathway for the formation and degradation of polybrominated dibenzofurans (PBDFs), including this compound. cdu.edu.au Processes such as recycling, incineration, and accidental fires create conditions where these compounds can be formed from BFR precursors or degraded into other substances. cdu.edu.auservice.gov.uk

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are generally less thermally stable than their chlorinated counterparts. who.int The thermal degradation of BFRs, which can lead to the formation of PBDD/Fs, typically occurs at temperatures between 280°C and 900°C. cdu.edu.au The stability of a specific congener like this compound is influenced by the surrounding conditions, including temperature and the presence of other materials. cdu.edu.au For instance, the thermal degradation of printed circuit boards, which contain BFRs, occurs mainly between 280°C and 350°C. researchgate.net The blending of BFRs like decabromodiphenyl ether (deca-BDE) into plastics occurs at temperatures from 200°C to 300°C, a range where formation of PBDD/Fs can begin. europa.eu Controlled combustion at temperatures above 850°C with a sufficient residence time is required to effectively destroy PBDD/Fs. diva-portal.org

| Condition | Temperature Range (°C) | Process | Reference |

| BFR Degradation | 280 - 900 | Formation of PBDD/Fs from BFRs | cdu.edu.au |

| Printed Circuit Board Degradation | 280 - 350 | Main thermal degradation range | researchgate.net |

| Polymer Blending | 200 - 300 | Potential for PBDD/F formation | europa.eu |

| Controlled Combustion | > 850 | Destruction of PBDD/Fs | diva-portal.org |

The thermal decomposition of materials containing BFRs can generate a variety of products, including this compound and its subsequent degradation products. The primary mechanism for the formation of PBDFs from polybrominated diphenyl ethers (PBDEs) is through intramolecular cyclization. nih.govacs.org This involves the connecting of two ortho-carbon atoms, sometimes with an oxygen bridge. nih.gov

Key decomposition products from the pyrolysis of BFR-containing materials include:

Hydrogen bromide (HBr) : A major product formed during the thermal degradation of many BFRs. researchgate.netcetjournal.it

Brominated Phenols : These compounds are significant precursors to PBDD/F formation. cdu.edu.auresearchgate.net Studies have shown that bromophenols can generate more PBDD/Fs and at lower temperatures than their chlorinated analogs. acs.org

Lower-brominated PBDFs : Through reductive debromination, higher-brominated congeners can be transformed into lower-brominated ones. service.gov.uk

Polybromobenzenes : Formed from the cleavage of the ether bond in PBDEs, especially those with a higher degree of bromination. nih.gov

The formation of PBDFs is understood to occur via a Langmuir-Hinshelwood mechanism on surfaces like copper oxide, while PBDD formation follows an Eley-Rideal mechanism. sigmaaldrich.com The initial decomposition of PBDEs at lower temperatures (below 600°C) can directly form PBDD/Fs before the formation of bromophenol precursors, which typically occurs around 700°C. acs.org

Temperature is a critical factor influencing the formation and destruction of this compound. Studies on the pyrolysis of printed circuit boards showed that increasing the temperature from 850°C to 1200°C decreased the total PBDD/F content in bottom ash and flue gas emissions by approximately 50%. acs.orgacs.org This indicates that higher temperatures favor the destruction of these compounds. acs.org However, PBDD/Fs can form over a wide temperature range, with some studies noting formation at temperatures below 600°C. acs.org

The material matrix in which the compound is embedded also plays a significant role. The presence of a polymer matrix can lower the optimal temperature window for PBDD/F formation. acs.org Furthermore, the co-presence of other substances can inhibit or enhance degradation. For example, the addition of calcium oxide (CaO) during the pyrolysis of printed circuit boards was found to inhibit PBDD/F synthesis by over 90%. acs.orgacs.org This is attributed to the reaction between CaO and hydrogen bromide (HBr), a key precursor, to form the stable solid CaBr₂. acs.orgacs.org The presence of chlorine sources can lead to the formation of mixed halogenated (brominated and chlorinated) dibenzofurans. cdu.edu.au

| Factor | Influence on Thermal Breakdown | Mechanism | Reference |

| Increasing Temperature | Decreases PBDD/F concentration | Promotes destruction of the compounds. | acs.orgacs.org |

| Polymer Matrix | Lowers optimal temperature for PBDD/F formation | Affects reaction kinetics and pathways. | acs.org |

| Calcium Oxide (CaO) | Inhibits PBDD/F formation by >90% | Reacts with HBr precursor to form stable CaBr₂. | acs.orgacs.org |

| Chlorine Source | Formation of mixed bromo/chloro-dibenzofurans | Co-combustion leads to mixed halogenation. | cdu.edu.au |

Environmental Persistence and Half-Life Determination in Various Media

Polybrominated dibenzofurans are classified as persistent organic pollutants due to their stability and potential for bioaccumulation. evitachem.com They are known to be less photochemically stable than their chlorinated analogs, with photolytic degradation being more effective in controlled solutions than in real environmental settings. service.gov.ukwho.int

| Compound Class/Isomer | Medium | Half-Life | Degradation Process | Reference |

| Tetrabromodibenzo-p-dioxin (TBDD) isomers | Surface Soil | 3-6 months | Photolysis | who.int |

| Decabromodiphenyl ether (BDE-209) | Soil | Up to 150 days | General Persistence | researchgate.net |

| PBDD/Fs | General Environment | Poor | Microbial Degradation | who.int |

Theoretical and Computational Chemistry Studies of 1,3,4,7 Tetrabromo Dibenzofuran

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1,3,4,7-Tetrabromo-dibenzofuran. nrel.gov These calculations can predict a range of molecular properties with a favorable balance of accuracy and computational cost. nrel.gov

Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nubakery.orgcrystalsolutions.eu For this compound, this process reveals a nearly planar structure, a common feature for dibenzofurans. researchgate.net However, upon gaining an electron to form an anion, some related polychlorinated dibenzofurans (PCDFs) can adopt nonplanar geometries. researchgate.net

The electronic structure of a molecule describes the arrangement and energy levels of its electrons. Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In similar carbazole-dibenzofuran hybrids, the HOMO is typically located on the carbazole (B46965) and dibenzofuran (B1670420) rings, while the LUMO is predominantly on the dibenzofuran moiety. The presence of bromine atoms, being electron-withdrawing, is expected to lower the LUMO energy of this compound, thereby enhancing its electron-accepting capabilities. The lowest unoccupied molecular orbitals of related PCDFs have been identified as π* orbitals. researchgate.net

Table 1: Calculated Electronic Properties of Related Dibenzofurans

| Compound | Method/Basis Set | Adiabatic Electron Affinity (eV) | HOMO-LUMO Gap (eV) |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | B3LYP/6-311+G(2d,2p) | 1.029 researchgate.net | Not Reported |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | B3LYP/6-311+G(2d,2p) | 1.114 researchgate.net | Not Reported |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | B3LYP/6-311+G(2d,2p) | 1.161 researchgate.net | Not Reported |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HCDF) | B3LYP/6-311+G(2d,2p) | 1.286 researchgate.net | Not Reported |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HCDF) | B3LYP/6-311+G(2d,2p) | 1.253 researchgate.net | Not Reported |

This table is for illustrative purposes and shows data for structurally related chlorinated compounds, as specific data for this compound was not available in the search results.

Quantum chemical calculations can predict various spectroscopic properties, including vibrational frequencies which correspond to the infrared (IR) spectrum of a molecule. nrel.gov These predictions are valuable for identifying and characterizing the compound. While specific vibrational analysis data for this compound were not found, the methodology is well-established. For instance, in a study of novel benzofuroxan (B160326) derivatives, IR spectra were used to identify key functional groups, such as the N-O stretching of the NO2 group and the characteristic vibrations of the furoxan ring. mdpi.com Similar principles would apply to the analysis of the dibenzofuran core and C-Br bonds in this compound.

The stability of a molecule can be assessed through the calculation of its thermodynamic properties, such as the enthalpy of formation. mdpi.com For instance, DFT calculations have been used to determine the heats of formation for energetic materials, providing a measure of their energy content. mdpi.com The stability of related compounds, polychlorinated dibenzo-p-dioxins, has been analyzed by examining their electron affinities, which indicate their capacity to act as electron acceptors. researchgate.net A positive electron affinity suggests that the anionic form is stable with respect to electron detachment. researchgate.net The substitution pattern of halogens on the dibenzofuran ring system is a critical factor for the retention and metabolic stability of these compounds in biological tissues. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. scirp.org Understanding these interactions is crucial for predicting the physical properties and solid-state behavior of a compound.

Van der Waals forces are weaker, non-directional interactions that occur between all molecules. researchgate.netsavemyexams.com They arise from temporary fluctuations in electron distribution, leading to instantaneous dipoles. savemyexams.com In the absence of strong hydrogen bonds, van der Waals interactions, particularly those involving the bromine atoms, would be a dominant force in the crystal packing of this compound. The analysis of crystal packing often involves examining the distances between atoms, where contacts shorter than the sum of the van der Waals radii can indicate significant interactions. rsc.org

π-stacking interactions are non-covalent interactions that occur between aromatic rings. wikipedia.orgmdpi.com These interactions are crucial in stabilizing the three-dimensional structures of many organic molecules and play a key role in the formation of supramolecular assemblies. nih.govgeorgetown.edu The dibenzofuran core of this compound provides an extended π-system capable of engaging in such interactions. In the crystal structures of similar aromatic compounds, π-stacking is often observed, with centroid-to-centroid distances between aromatic rings typically in the range of 3.3 to 3.8 Å. researchgate.netmdpi.com These interactions, along with hydrogen bonds and van der Waals forces, would collectively determine the crystal packing of this compound, influencing its physical properties like melting point and solubility.

Structure-Activity Relationship (SAR) Modeling

Theoretical and computational chemistry provides powerful tools for understanding the behavior of chemical compounds. For this compound, these methods, particularly Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models, are crucial for predicting its biological activity and environmental impact without extensive experimental testing.

Aryl Hydrocarbon Receptor (AhR) Binding Affinity Prediction Based on Molecular Descriptors

The toxicity of many halogenated aromatic hydrocarbons, including brominated dibenzofurans, is often mediated through their binding to the aryl hydrocarbon receptor (AhR). nih.gov QSAR models are developed to establish a mathematical relationship between the structural properties (molecular descriptors) of these compounds and their AhR binding affinity. kg.ac.rsresearchgate.net

Several studies have focused on developing QSAR models for polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and biphenyls (PCBs), which serve as a basis for understanding their brominated analogs. nih.govkg.ac.rs These models indicate that specific molecular properties are key determinants of AhR binding. An integrated approach using molecular docking and 3D-QSAR has shown that molecular size, shape profiles, polarizability, and the electropological states of the compounds are related to their binding affinities to AhR. nih.gov The interactions are characterized by hydrogen-bonding and hydrophobic forces. nih.gov

Multiple Linear Regression (MLR) models have been successfully developed for calculating the AhR binding affinity of PCDFs, explaining a significant portion of the total variance. kg.ac.rsresearchgate.net Advanced computational programs like CODESSA (Comprehensive Descriptors for Structural and Statistical Analysis) are used to calculate a wide range of molecular descriptors to build robust QSAR models. kg.ac.rsresearchgate.net For a series of PCDFs, PCDDs, and PCBs, QSAR models have been developed using methods like the Heuristic Method (HM) and Support Vector Machines (SVM), with SVM showing superior predictive ability. researchgate.net

The key molecular descriptors identified across various studies that influence AhR binding affinity are summarized in the table below. These descriptors quantify various aspects of the molecular structure, including its topology, electronic properties, and geometry.

| Physicochemical | Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Important for dispersion (van der Waals) forces, which are significant in the hydrophobic binding pocket of the AhR. nih.gov |

These models confirm that for potent AhR binding, a molecule must possess a specific set of structural and electronic features. For instance, preferential bromination at certain positions, analogous to chlorination in PCBs, is a key determinant for improving AhR binding affinity. nih.gov Although no crystal structure for the AhR ligand-binding domain is available, homology models have been developed to facilitate these computational studies. diva-portal.orgnih.govd-nb.infodiva-portal.org

Computational Approaches for Predicting Environmental Fate Parameters

Computational models are essential for estimating the environmental distribution and persistence of chemicals like this compound. Fugacity-based multimedia environmental fate models are commonly used for this purpose. nih.gov These models predict how a chemical partitions between different environmental compartments such as air, water, soil, and sediment.

The environmental fate is governed by the physicochemical properties of the compound and the characteristics of the environment. reviewboard.ca Key processes simulated by these models include:

Deposition: Movement from the atmosphere to soil and water via wet and dry deposition. nih.gov

Degradation: Breakdown of the chemical in various compartments, with soil and sediment often being major sinks for degradation. nih.gov

Inter-compartmental Transport: Movement between air, water, soil, and biota.

The models use a variety of input parameters to predict environmental concentrations and persistence. The table below outlines some of the crucial parameters used in these computational approaches.

Table 2: Key Parameters for Environmental Fate Modeling

| Parameter | Description | Importance in Modeling |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Indicates the tendency of a substance to bioaccumulate in fatty tissues and sorb to organic matter in soil and sediment. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the likelihood of a chemical to exist in the gas phase and be transported in the atmosphere. |

| Water Solubility | The maximum concentration of a chemical that will dissolve in pure water at a specific temperature and pressure. | Influences the compound's mobility in aquatic systems and its potential for leaching from soil. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium. | Describes the partitioning of a chemical between the air and water compartments. |

| Degradation Half-Life (in air, water, soil, sediment) | The time required for the concentration of a substance to decrease to half of its initial value. | A primary determinant of the chemical's persistence in different environmental media. europa.eu |

| Soil and Sediment Sorption Coefficient (Koc) | A measure of a chemical's tendency to adsorb to organic carbon in soil and sediment. | Controls the mobility and bioavailability of the compound in terrestrial and aquatic systems. europa.eu |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the flexibility and dynamic behavior of molecules at an atomic level. nih.govnih.gov These methods are vital for understanding how molecules like this compound adopt specific three-dimensional shapes (conformations) and how these shapes influence their interactions with biological targets like the AhR.

MD simulations track the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.govnih.gov This allows researchers to explore the conformational landscape of a molecule, identifying stable low-energy conformations and the energy barriers between them. auremn.org.br For a molecule to bind to a receptor, it must adopt a conformation that is complementary to the receptor's binding site. The planarity or near-planarity of halogenated dibenzofurans is considered a critical factor for high-affinity AhR binding.

Conformational analysis involves identifying the most stable conformers (rotational isomers) of a molecule by examining the potential energy surface as a function of dihedral angles. auremn.org.brlibretexts.org For semi-rigid structures like dibenzofurans, the primary source of flexibility is the slight twisting or "flapping" of the furan (B31954) ring relative to the two benzene (B151609) rings. The presence of bulky bromine atoms can influence the preferred conformation and the energy required to achieve a planar state, which is often necessary for effective intercalation into the AhR binding site. The analysis can reveal destabilizing interactions, such as steric hindrance between adjacent substituents, which can raise the energy of certain conformations. libretexts.org

Table 3: Concepts in Molecular Dynamics and Conformational Analysis

| Concept | Description | Application to this compound |

|---|---|---|

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br | Identifies the low-energy, stable 3D structures of the molecule. |

| Potential Energy Surface (PES) | A mathematical function that gives the energy of a molecule as a function of its geometry. auremn.org.br | Used to locate energy minima (stable conformers) and transition states (energy barriers) between them. |

| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | A key coordinate in exploring the conformational space and planarity of the dibenzofuran ring system. |

| Steric Hindrance | Repulsive interactions that occur when atoms are forced closer together than their van der Waals radii allow. libretexts.org | Bromine atoms at positions 4 and 7 could sterically interact, potentially influencing the molecule's planarity and binding affinity. |

| Force Field | A set of parameters and equations used in MD simulations to calculate the potential energy of a system of atoms. | Defines the physics of atomic interactions, allowing the simulation of molecular motion and conformational changes. |

By using MD simulations in conjunction with molecular docking, researchers can model the entire process of ligand binding. This includes the conformational changes that both the ligand (this compound) and the receptor (AhR) may undergo to achieve the most stable binding complex. This detailed understanding of molecular flexibility and interaction dynamics is crucial for accurately predicting binding affinity and biological activity.

Comparative Research and Isomer Specific Considerations for Polybrominated Dibenzofurans

Comparison with Other Brominated Dibenzofuran (B1670420) Isomers

The specific placement of bromine atoms on the dibenzofuran structure significantly influences the chemical and toxicological properties of each isomer.

Isomer-Specific Differences in Synthetic Routes and Yields

The synthesis of specific polybrominated dibenzofuran (PBDF) isomers, including 1,3,4,7-Tetrabromo-dibenzofuran, is a complex process. The direct bromination of dibenzofuran often leads to a mixture of isomers, and achieving a specific pattern like 1,3,4,7- requires controlled reaction conditions. evitachem.com The formation of PBDFs can occur through various pathways, including the thermal or photolytic degradation of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. pops.intacs.org The transformation of PBDEs to PBDFs is a significant formation pathway. diva-portal.org

The yields of different isomers can vary substantially depending on the precursors and reaction conditions. For example, the pyrolysis of 2,4,6-tribromophenol (B41969) can yield several PBDD congeners, some of which are formed after rearrangement. diva-portal.org Combustion experiments have shown that the total PBDD/F yields can be significantly higher than those from pyrolysis. pops.int Specifically, the combustion of TBBPA in the presence of bromine can produce PBDD/Fs in the range of 17.5 to 19.6 mg per kg of TBBPA. pops.int The congener pattern of PBDD/Fs is highly dependent on the reaction conditions and the specific plastic material involved. service.gov.uk Generally, PBDFs are found in much higher concentrations compared to polybrominated dibenzo-p-dioxins (PBDDs). service.gov.uk

Variations in Environmental Distribution and Bioaccumulation Potentials

Isomers of brominated dibenzofurans exhibit different patterns of environmental distribution and bioaccumulation. PBDD/Fs have been detected in various environmental matrices, including air, soil, sediment, and biota, even in remote areas like the Arctic. pops.intresearchgate.net This indicates their potential for long-range environmental transport. pops.int

The bioaccumulation potential of PBDF isomers is influenced by factors such as the degree of bromination and the substitution pattern. Studies on mice have shown that 2,3,7,8-substituted PBDFs, such as 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF), accumulate in the liver and adipose tissue. nih.gov The hepatic uptake ratios of 2,3,7,8-substituted dibenzofurans were found to be lower than that of their chlorinated analog, TCDD, and decreased with an increasing number of bromine substitutions. researchgate.net For instance, the hepatic uptake for TeBDF was 33% of the administered dose in one study. researchgate.net The elimination half-life of TeBDF in the liver of mice was determined to be 8.8 days, which is comparable to that of TCDD (8.7 days). nih.govresearchgate.net In contrast, non-2,3,7,8-substituted isomers are often metabolized and eliminated more rapidly. nih.govresearchgate.net The bioaccumulation potential of some PBDEs, which are precursors to PBDFs, is considered to be similar to or even higher than that of some PCBs. researchgate.net

A study on the dietary uptake and elimination of PBDD/Fs in zebrafish showed that the congener profile found in biota often has a high turnover rate in fish, suggesting continuous exposure is necessary to maintain the observed levels. diva-portal.org

Analytical Resolution and Quantification Challenges for Specific Isomers

The analysis of specific PBDF isomers, including this compound, presents significant analytical challenges. The large number of possible isomers (135 for PBDFs) makes their separation and quantification difficult. diva-portal.org Furthermore, the lack of commercially available analytical standards for many PBDD/F congeners hinders their precise identification and quantification. inchem.org

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard method for the analysis of PBDD/Fs. pops.int However, the thermolability of some PBDD/F congeners, especially the highly brominated ones, can lead to degradation during analysis. pops.intthermofisher.com The use of a programmed temperature vaporizing (PTV) injector can help to reduce thermal stress on the analytes. thermofisher.com

Interference from other brominated compounds, such as PBDEs, can also complicate the analysis. pops.intresearchgate.net Therefore, extensive cleanup procedures are often necessary to remove interfering compounds from sample extracts. researchgate.net The development of retention index models can aid in the identification of PBDD/F congeners for which standards are not available. inchem.org

Analogies with Polychlorinated Dibenzofurans (PCDFs) and Dioxins (PCDDs)

Due to their structural similarities, PBDFs are often compared to their chlorinated counterparts, polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs).

Structural and Planarity Comparisons

PBDD/Fs and PCDD/Fs share a similar tricyclic aromatic structure, which is generally planar. diva-portal.orgresearchgate.net This planarity is a key factor in their ability to bind to the aryl hydrocarbon receptor (AhR), a crucial step in mediating their toxic effects. pops.inttandfonline.com The primary structural difference between PBDD/Fs and PCDD/Fs is the substitution of chlorine atoms with bromine atoms. core.ac.uk The bromine atom is larger than the chlorine atom, and the carbon-bromine bond is weaker than the carbon-chlorine bond, which can lead to some differences in their chemical and physical properties. diva-portal.org

The general chemical structures of polybrominated dibenzo-p-dioxins and dibenzofurans are shown below:

| General Chemical Structure |

|---|

Polybrominated dibenzo-p-dioxins (PBDDs) |

Polybrominated dibenzofurans (PBDFs) |

Note: The image links are placeholders and would need to be replaced with actual image URLs.

Similarities in Environmental Transport and Fate Mechanisms

PBDD/Fs and PCDD/Fs exhibit similar behavior in the environment due to their shared chemical properties, such as low water solubility and high lipophilicity. diva-portal.orgdiva-portal.org Both classes of compounds are persistent in the environment and can undergo long-range atmospheric transport, leading to their presence in remote ecosystems. pops.int

They tend to adsorb to particles in the air, water, and soil, which influences their transport and distribution. diva-portal.org While PBDD/Fs are generally less volatile than their chlorinated analogs, they still have estimated atmospheric half-lives ranging from 6.4 to 504 days, which is sufficient for long-range transport. pops.int

Photolytic degradation is a potential transformation pathway for both PBDD/Fs and PCDD/Fs. service.gov.uk However, PBDD/Fs tend to degrade faster than their chlorinated counterparts under photolytic conditions. service.gov.uk

Comparative Receptor Binding Mechanisms (e.g., AhR activation)

The toxic effects of polybrominated dibenzofurans (PBDFs), including the 1,3,4,7-tetrabromo congener, are largely mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm as part of a protein complex. nih.gov Upon binding with a suitable ligand, such as a PBDF, the receptor undergoes a conformational change, translocates to the nucleus, and forms a dimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of adjacent genes. nih.gov This process can lead to a variety of biological effects, including the induction of xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1). nih.gov

The potency of a PBDF congener to activate the AhR is highly dependent on its structure, specifically the number and position of the bromine atoms. pops.int A strong correlation exists between the planarity of the molecule and its binding affinity to the AhR. nih.gov Congeners with bromine atoms at the lateral positions (2, 3, 7, and 8) tend to be the most potent AhR agonists. pops.intpops.int This is because lateral substitution maintains the planarity of the dibenzofuran structure, allowing for a better fit into the AhR binding pocket. nih.gov The 2,3,7,8-substituted congeners are considered the most toxic and are often used as benchmarks for assessing the toxicity of other congeners. pops.int

For this compound, the substitution pattern is mixed, with bromines at lateral positions 3, 4, and 7, and a non-lateral substitution at position 1. This mixed substitution likely results in a lower binding affinity and potency compared to the highly potent 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TBDF) but may still elicit a significant AhR-mediated response. pops.intresearchgate.net

The relative potency (REP) of different congeners is often compared to the most toxic chlorinated analogue, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), to establish a Toxic Equivalency Factor (TEF). oup.com While specific TEF values for this compound are not well-established, data from various in vitro and in vivo studies on other PBDFs illustrate the structure-potency relationship. For instance, 2,3,7,8-TBDF has been shown to be a potent AhR agonist, in some cases more potent than its chlorinated counterpart, 2,3,7,8-TCDF. nih.gov Studies have demonstrated that PBDD/Fs can be as potent as their chlorinated analogs (PCDD/Fs) in activating the AhR, highlighting the concern for these brominated compounds. researchgate.netresearchgate.net

Table 1: Relative Potency (REP) of Selected PBDF Congeners Compared to TCDD This table presents data from various studies to illustrate the range of potencies among different PBDF congeners. The REP is a measure of a compound's ability to activate the AhR relative to TCDD, which is assigned a value of 1.

| Congener | AHH Induction REP | EROD Induction REP | AhR Binding REP |

|---|---|---|---|

| 2,3,7,8-TBDF | 0.49 | 0.62 | 0.25 |

| 1,2,3,7,8-PeBDF | 0.41 | - | 0.04 |

| 2,3,4,7,8-PeBDF | 0.09 | 0.21 | 0.07 |

| 1,2,3,4,7,8-HxBDF | 0.02 | - | <0.01 |

Data sourced from Mason et al. (1987) as cited in a 2021 study. pops.intresearchgate.net AHH (Aryl hydrocarbon hydroxylase) and EROD (Ethoxyresorufin-O-deethylase) are enzyme activities indicative of AhR activation.

Broader Context within Persistent Organic Pollutants (POPs) Research

Polybrominated dibenzofurans, including this compound, are classified as Persistent Organic Pollutants (POPs). nih.govenv-health.org POPs are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they remain intact for exceptionally long periods, become widely distributed throughout the environment, accumulate in the fatty tissue of living organisms, and are found at higher concentrations at higher levels in the food chain. www.gov.uk

PBDD/Fs are not produced commercially but are formed as unintentional byproducts during the production and, particularly, the combustion of brominated flame retardants (BFRs) and other brominated aromatic compounds. env-health.orgsffcpf.org The widespread use of BFRs in consumer products like electronics, furniture, and textiles has led to the ubiquitous presence of PBDD/Fs in various environmental matrices, including air, soil, sediment, and biota. acs.org They have been detected in human tissues, including serum, adipose tissue, and breast milk, indicating widespread human exposure. nih.govsffcpf.org

The environmental persistence and bioaccumulative nature of PBDD/Fs, combined with their dioxin-like toxicity mediated by the AhR, make them a subject of significant concern in environmental and health research. nih.govnih.gov This has led to international efforts to control their release. The Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from POPs, has taken steps to address these chemicals. www.gov.uk Recently, proposals have been put forward to list PBDD/Fs, including mixed halogenated (bromo/chloro) congeners, under the convention, which would mandate global action to reduce and eliminate their unintentional production and release. env-health.orgpop-chemicals.lu

Research into PBDD/Fs is ongoing, with a focus on understanding their formation, environmental fate, congener-specific toxicity, and contribution to the total "dioxin-like" burden in humans and wildlife. nih.gov The inclusion of PBDD/Fs in risk assessments for dioxin-like compounds is considered crucial, as they can contribute significantly to the total Toxic Equivalency (TEQ) in environmental samples and human tissues. oup.comacs.org

Q & A

Q. What analytical methods are recommended for detecting 1,3,4,7-tetrabromo-dibenzofuran in biological samples?

Gas chromatography-high resolution mass spectrometry (GC-HRMS) is the gold standard for detecting trace levels of brominated dibenzofurans in biological matrices. Calibration curves with correlation coefficients (R² > 0.98) ensure reliable quantification. For complex samples like adipose tissue or eggs, a combination of DR CALUX bioassay (for preliminary screening) and GC-HRMS (for confirmatory analysis) is advised to resolve discrepancies caused by interfering compounds .

Q. How does bromination position affect the thermodynamic stability of dibenzofuran derivatives?

Bromination increases molecular weight and alters thermodynamic properties. For example, dibenzofuran’s standard molar enthalpy of sublimation (84.5 ± 1.0 kJ mol⁻¹) decreases with bromination due to increased molecular volume and intermolecular interactions. Computational methods like G3(MP2)//B3LYP can predict gas-phase enthalpies, while experimental techniques like static bomb combustion calorimetry validate these values .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

In mice, hydroxylation is the dominant metabolic pathway, with liver enzymes converting parent compounds into hydroxylated metabolites. Higher bromination (e.g., tetrabromo vs. pentabromo congeners) reduces metabolic rates due to steric hindrance. The metabolite-to-parent (M/P) ratio for tetrabromo derivatives ranges from 0.83 × 10⁻⁴ to 4.5 × 10⁻⁴, indicating slow enzymatic processing .

Advanced Research Questions

Q. How can kinetic models be optimized for studying the thermal degradation of this compound?

Use a perfectly stirred reactor at high temperatures (500–950°C) to simulate pyrolysis/oxidation. Dilute the compound to ~2 ppm in gas phase to mimic environmental concentrations. Couple this with detailed kinetic mechanisms validated against experimental data (e.g., phenol and dibenzofuran formation rates). Monitor reaction products via GC-MS and compare with computational predictions using tools like Chemkin .

Q. What structural features influence the adsorption efficiency of this compound on activated carbon?

Adsorption is governed by solid-surface diffusion and follows Langmuir isotherm models. Increasing temperature enhances mass diffusion coefficients, while gas-phase concentration has minimal impact. Activated carbons with high microporosity (e.g., Norit RB1) show superior adsorption due to stronger π-π interactions between the aromatic rings of the compound and the carbon surface .

Q. How do microbial dioxygenases catalyze the degradation of brominated dibenzofurans?

Rhodococcus opacus strain SAO101 employs lateral dioxygenases to cleave the dibenzofuran ring. The enzyme’s substrate specificity depends on bromine substitution patterns; 1,3,4,7-tetrabromo derivatives may require engineered variants for efficient degradation. Gene knockout studies and heterologous expression in E. coli can identify key catalytic residues .

Q. What experimental strategies resolve contradictions in toxicity data between bioassays and chemical analyses?

When DR CALUX bioassays indicate dioxin-like activity but GC-HRMS detects no regulated congeners, screen for atypical brominated analogs (e.g., 2,3,7,8-TBDF). Use high-resolution fragmentation patterns and isotope dilution to confirm identities. Cross-validate with cytotoxicity assays in zebrafish embryos or COS-7 cells expressing species-specific aryl hydrocarbon receptors .

Methodological Considerations

- Synthesis & Purification : Optimize bromination using controlled stoichiometry and catalysts (e.g., FeBr₃). Purify via column chromatography with toluene/nonanol gradients .

- Statistical Validation : Apply one-way ANOVA and Tukey’s test (p < 0.05) for triplicate experiments. Use Pfaffl’s model for RT-PCR data normalization in toxicity studies .

- Computational Tools : Combine DFT calculations (e.g., B3LYP) with crystallographic data (CCDC references) to predict intermolecular interactions, such as Br⋯Br contacts or C–H⋯H bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.